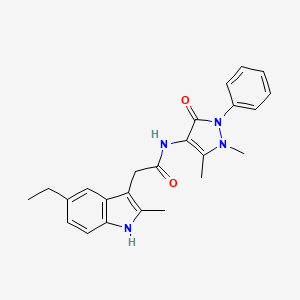
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzylidene group substituted with a difluoromethoxy moiety, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-mercaptothiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the benzylidene group can produce the corresponding benzyl derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, making this compound a promising candidate for further study.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(4-Methoxybenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-5-(4-Chlorobenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a chloro group instead of a difluoromethoxy group.
(E)-5-(4-Nitrobenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a nitro group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can significantly influence its chemical and biological properties compared to similar compounds. The electron-withdrawing nature of the difluoromethoxy group can affect the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C11H7F2NO2S2 |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17) |
Clé InChI |
AYWRWQXDWXANHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454221.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)


![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)
